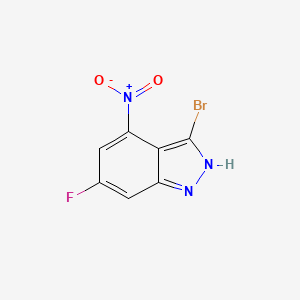

3-Bromo-6-fluoro-4-nitro-1H-indazole

Vue d'ensemble

Description

3-Bromo-6-fluoro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Méthodes De Préparation

The synthesis of 3-Bromo-6-fluoro-4-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Starting Material: The synthesis begins with 2-methyl-3-bromo-5-fluoro-nitrobenzene.

Condensation Reaction: This compound undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal in dimethylformamide to form an intermediate.

Reduction and Cyclization: The intermediate is then reduced and cyclized to form this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

3-Bromo-6-fluoro-4-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions. Common reagents include organometallic compounds and halogenating agents.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-Bromo-6-fluoro-4-amino-1H-indazole.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Bromo-6-fluoro-4-nitro-1H-indazole has the molecular formula and a molecular weight of approximately 260.02 g/mol. Its structure includes a bromine atom, a fluorine atom, and a nitro group attached to the indazole ring, which contributes to its unique chemical reactivity and biological activity .

Synthesis of Derivatives

The synthesis of this compound derivatives has been explored extensively. Various methods have been developed to modify the indazole scaffold to enhance its pharmacological properties. For instance:

- Substituted Indazoles : Researchers have synthesized a series of indazole derivatives with different substituents at the 4 and 6 positions to evaluate their biological activities against cancer cell lines .

- Fluorinated Compounds : The introduction of fluorine atoms into the indazole structure often enhances metabolic stability and bioavailability, making these compounds more effective in therapeutic applications .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives:

- Bcr-Abl Inhibition : Certain derivatives have shown potent inhibitory activity against Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). For example, compound 89 exhibited comparable potency to Imatinib with IC50 values as low as 0.014 µM against Bcr-Abl wild type .

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Several derivatives have been identified as potent FGFR inhibitors, crucial for cancer therapy. Compound 101 demonstrated an IC50 of 69.1 nM against FGFR1 .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

- Indoleamine 2,3-Dioxygenase (IDO) : Some derivatives exhibited significant IDO inhibitory activity, with compound 120 showing an IC50 value of 5.3 µM, indicating potential for immunomodulation in cancer therapy .

Other Pharmacological Activities

Beyond anticancer properties, research indicates that these compounds may possess anti-inflammatory and neuroprotective effects:

- JNK Inhibition : A patent describes a derivative with excellent JNK inhibitory action, suggesting potential applications in treating inflammatory diseases .

Clinical Evaluation

A clinical study involving compound 119 , an indazole derivative, demonstrated its safety and efficacy in patients with BRAFV600-mutant melanoma, showcasing its potential as a targeted therapy .

Pharmacokinetics and Toxicology

Research into the pharmacokinetic profiles of these compounds indicates favorable absorption and distribution characteristics, making them suitable candidates for further development . Toxicological assessments have shown that certain derivatives are well tolerated at high doses in animal models.

Mécanisme D'action

The mechanism of action of 3-Bromo-6-fluoro-4-nitro-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the nitro group allows for potential redox reactions, which can lead to the generation of reactive oxygen species and subsequent biological effects .

Comparaison Avec Des Composés Similaires

3-Bromo-6-fluoro-4-nitro-1H-indazole can be compared with other indazole derivatives, such as:

3-Bromo-6-fluoro-4-amino-1H-indazole: Similar structure but with an amino group instead of a nitro group.

3-Bromo-6-chloro-4-nitro-1H-indazole: Contains a chlorine atom instead of fluorine.

3-Iodo-6-fluoro-4-nitro-1H-indazole: Contains an iodine atom instead of bromine.

These compounds share the indazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Activité Biologique

3-Bromo-6-fluoro-4-nitro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique arrangement of halogen atoms and a nitro group on the indazole core, which contributes to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 252.04 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : Utilizing bromine and fluorine sources to introduce the respective halogens.

- Nitration : The introduction of the nitro group can be performed via standard nitration techniques.

- Click Chemistry : This method can enhance yields and selectivity for specific derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating effective inhibition of tumor growth.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation, potentially through the modulation of key inflammatory pathways such as NF-kB and COX enzymes:

- Mechanism : It interacts with inflammatory mediators, leading to decreased production of pro-inflammatory cytokines.

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, particularly those involved in drug metabolism:

- Cytochrome P450 Isoforms : Studies have indicated that this compound inhibits specific isoforms, which may affect the metabolic clearance of co-administered drugs.

Study on Anticancer Properties

A study published in Molecules highlighted the compound's activity against breast cancer cells (MCF7). The results indicated that treatment with this compound led to significant reductions in cell viability, supporting its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The simulations suggest strong binding affinities due to hydrogen bonding and hydrophobic interactions with active sites .

Pharmacological Implications

The pharmacological profile of this compound suggests its potential application in drug development. Its ability to inhibit key enzymes involved in drug metabolism may lead to significant implications for pharmacokinetics and therapeutic efficacy.

Propriétés

IUPAC Name |

3-bromo-6-fluoro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKWLGMBBNXUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646392 | |

| Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-77-0 | |

| Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.